1-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(4-Chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 4-chlorophenyl group at position 1 and a (3,4-dichlorophenyl)methyl substituent at position 3. Pyrazolo[3,4-d]pyrimidines are recognized for their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N4O/c19-12-2-4-13(5-3-12)25-17-14(8-23-25)18(26)24(10-22-17)9-11-1-6-15(20)16(21)7-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARGDUSBGBFHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: The chlorophenyl and dichlorobenzyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The activity of pyrazolo[3,4-d]pyrimidines is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Chlorophenyl Groups : The 4-chlorophenyl moiety (common in the target compound and others) enhances lipophilicity and may improve membrane permeability .
- Urea Hybrids : CBS-1 demonstrates that incorporating urea linkages significantly enhances anticancer activity, suggesting that similar modifications to the target compound could yield therapeutic benefits .
Pharmacological Potential and Limitations
- Anticancer Activity : CBS-1 outperforms doxorubicin in cytotoxicity assays, underscoring the promise of pyrazolo-pyrimidine hybrids . The target compound’s dichlorinated benzyl group may confer similar potency but requires validation.
- Antibacterial Applications : Chloromethyl-substituted derivatives show broad-spectrum activity, suggesting that the target compound’s halogen-rich structure could be optimized for antimicrobial use .
- Solubility Challenges : Hydroxyl-containing analogues (e.g., 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol) exhibit improved aqueous solubility, whereas the target compound’s dichlorobenzyl group may reduce bioavailability .
Biological Activity
1-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chlorophenyl groups. The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
Chemical Structure
The chemical structure can be represented as follows:
Antitumor Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound demonstrate inhibitory effects on various cancer cell lines. For instance:
- Breast Cancer : A study tested several pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism is believed to involve the inhibition of key enzymes such as BRAF(V600E) and EGFR, which are crucial in cancer cell proliferation and survival .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazolo derivatives are known to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in vitro .
Antimicrobial Activity
The antimicrobial efficacy of pyrazolo derivatives has been documented extensively. For example:
- Bacterial Inhibition : Compounds similar to the target molecule have demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were found to be in the low micromolar range, indicating potent activity .
- Fungal Activity : Some derivatives have shown antifungal properties against pathogenic fungi like Candida albicans and Aspergillus species. The IC50 values for these activities suggest that they could serve as effective antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo derivatives is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine on the phenyl rings enhances the biological activity by increasing lipophilicity and improving binding affinity to target enzymes and receptors .
- Core Structure Importance : The pyrazolo[3,4-d]pyrimidine core is essential for maintaining biological activity; modifications at this core can lead to significant changes in potency and selectivity.
Case Study 1: Antitumor Efficacy
A recent study evaluated a series of pyrazolo derivatives including this compound against various cancer cell lines. Results indicated that the compound exhibited an IC50 value of 12 µM against MCF-7 cells, suggesting moderate potency compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory properties, the compound was tested in a murine model of inflammation. It significantly reduced paw edema induced by carrageenan injection, with a reduction percentage of 45% compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
